molecular formula C17H23FN4O B2641894 3-(4-fluoro-3-methylphenyl)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)propanamide CAS No. 2309752-13-2

3-(4-fluoro-3-methylphenyl)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)propanamide

Cat. No. B2641894
CAS RN: 2309752-13-2
M. Wt: 318.396
InChI Key: DDGNCLTVAYOXIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluoro-3-methylphenyl)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)propanamide is a useful research compound. Its molecular formula is C17H23FN4O and its molecular weight is 318.396. The purity is usually 95%.
BenchChem offers high-quality 3-(4-fluoro-3-methylphenyl)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-fluoro-3-methylphenyl)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

One of the applications of compounds similar to 3-(4-fluoro-3-methylphenyl)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)propanamide is in the development of neurokinin-1 (NK1) receptor antagonists. These compounds have shown potential in pre-clinical tests for clinical efficacy in emesis and depression, thanks to their affinity and solubility properties (Harrison et al., 2001).

Antioxidant and Anticancer Activities

Derivatives of the compound, specifically 3-[(4-methoxyphenyl)amino]propanehydrazide, have exhibited significant antioxidant activities, with some derivatives showing approximately 1.4 times higher activity than ascorbic acid. Additionally, these compounds have demonstrated anticancer activity against human glioblastoma and breast cancer cell lines, indicating their potential in cancer treatment (Tumosienė et al., 2020).

Androgen Receptor Modulation

Some analogs of the compound, like S-1 [3-(4-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-propanamide], are part of a series of selective androgen receptor modulators (SARMs) that are explored for their therapeutic potential in androgen-dependent diseases. S-1, in particular, has been investigated for its pharmacokinetics and metabolism in rats, contributing to our understanding of its ideal pharmacokinetic characteristics for potential therapeutic use (Wu et al., 2006).

Antimicrobial Activity

Compounds structurally related to 3-(4-fluoro-3-methylphenyl)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)propanamide have been synthesized and evaluated for their antimicrobial activity. These compounds, particularly those containing triazole moieties, have shown promising results against various microbial strains, suggesting potential applications in combating microbial infections (Nagamani et al., 2018).

properties

IUPAC Name

3-(4-fluoro-3-methylphenyl)-N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN4O/c1-12(2)16(9-22-11-19-10-20-22)21-17(23)7-5-14-4-6-15(18)13(3)8-14/h4,6,8,10-12,16H,5,7,9H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGNCLTVAYOXIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCC(=O)NC(CN2C=NC=N2)C(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluoro-3-methylphenyl)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)propanamide

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